2-(aminomethylidene)indene-1,3-dione
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Overview
Description
2-(Aminomethylidene)indene-1,3-dione is a compound of significant interest in organic chemistry due to its versatile applications. This compound is a derivative of indane-1,3-dione, which is known for its utility in various fields such as medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(aminomethylidene)indene-1,3-dione typically involves the reaction of indane-1,3-dione with appropriate amine derivatives under controlled conditions. One common method is the Knoevenagel condensation reaction, where indane-1,3-dione reacts with an amine in the presence of a base such as piperidine or sodium acetate in ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-(Aminomethylidene)indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the aminomethylidene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted indane-1,3-dione derivatives, which can be further utilized in different applications .
Scientific Research Applications
2-(Aminomethylidene)indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the development of biologically active compounds, including potential pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(aminomethylidene)indene-1,3-dione involves its interaction with molecular targets through its reactive functional groups. The aminomethylidene group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include inhibition of enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Indane-1,3-dione: A closely related compound with similar applications but different reactivity due to the absence of the aminomethylidene group.
Properties
IUPAC Name |
2-(aminomethylidene)indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c11-5-8-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBDUOWIUMMTUIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CN)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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